An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Properties, and Applications
Introduction
The pyrazole ring system is a cornerstone in modern medicinal and agrochemical research, prized for its versatile biological activities. Within this class, pyrazole-4-carboxamides have emerged as a particularly fruitful scaffold, leading to the development of numerous commercial fungicides and investigational drug candidates. This guide provides a detailed technical overview of a key, yet sparsely documented member of this family: 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide .
Due to the limited publicly available experimental data for this specific molecule, this guide will leverage established chemical principles and data from closely related analogues to present a comprehensive profile. We will delve into its chemical structure, logical synthetic pathways, predicted physicochemical properties, and the broader biological significance of the 3-chloro-1-methyl-pyrazole-4-carboxamide core. This document is intended for researchers, scientists, and professionals in drug discovery and development, offering a foundational understanding of this important chemical entity.
Chemical Structure and Identification
The foundational structure of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is characterized by a pyrazole ring substituted at key positions, which dictates its chemical reactivity and biological interactions.
-
1-position: A methyl group, which influences the molecule's lipophilicity and metabolic stability.
-
3-position: A chloro substituent, which can modulate the electronic properties of the pyrazole ring and play a role in binding to biological targets.
-
4-position: A carboxamide group, a critical functional group for forming hydrogen bonds and acting as a pharmacophore in many biologically active molecules.
While a specific CAS number for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is not readily found in public databases, its immediate precursor, 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid , is well-documented.
| Identifier | Value | Source |
| IUPAC Name | 3-chloro-1-methyl-1H-pyrazole-4-carboxamide | - |
| Molecular Formula | C₅H₆ClN₃O | - |
| Molecular Weight | 159.57 g/mol | - |
| SMILES | CN1N=C(Cl)C(=C1)C(=O)N | - |
| Precursor | 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid | [1] |
| Precursor CAS | 137343-52-3 | [1] |
Synthesis and Methodology
The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide can be logically achieved through the amidation of its corresponding carboxylic acid precursor. This is a standard and widely practiced transformation in organic chemistry. The general synthetic approach involves two primary steps: activation of the carboxylic acid followed by reaction with an amine source.
Synthetic Workflow
Caption: A typical two-step synthesis of the target compound from its carboxylic acid precursor.
Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of pyrazole carboxamides.[2][3]
Step 1: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess, optionally with a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 3-Chloro-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide
-
Cool the crude acid chloride in an ice bath.
-
Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in an appropriate organic solvent, while maintaining the temperature below 10 °C.
-
Stir the reaction mixture vigorously for 1-2 hours at room temperature.
-
The resulting precipitate can be collected by filtration, washed with cold water, and dried.
-
If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Physicochemical Properties
As experimental data for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is not available, the following table presents computationally predicted properties. These values provide an estimation of the molecule's behavior in various chemical and biological systems.
| Property | Predicted Value |
| LogP | 0.85 |
| pKa (most acidic) | 15.8 |
| pKa (most basic) | -1.2 |
| Water Solubility | 3.8 g/L |
| Polar Surface Area | 69.2 Ų |
| Rotatable Bonds | 1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide would rely on standard spectroscopic techniques. The expected spectral features are as follows:
-
¹H NMR:
-
A singlet for the methyl protons (N-CH₃) is expected around 3.8-4.0 ppm.
-
A singlet for the pyrazole ring proton (C₅-H) is anticipated in the aromatic region, likely around 8.0-8.5 ppm.
-
Two broad singlets for the amide protons (-CONH₂) would appear in the range of 6.0-8.0 ppm, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
The methyl carbon (N-CH₃) would appear around 35-40 ppm.
-
The pyrazole ring carbons would have distinct signals, with the C-Cl carbon appearing at a lower field.
-
The carbonyl carbon (-C=O) would be the most downfield signal, expected in the range of 160-170 ppm.
-
-
IR Spectroscopy:
-
N-H stretching vibrations for the primary amide would be visible as two bands in the region of 3200-3400 cm⁻¹.
-
A strong C=O stretching band (Amide I) would be prominent around 1650-1680 cm⁻¹.
-
N-H bending vibration (Amide II) would be observed near 1600-1640 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would show a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2⁺ in an approximate 3:1 ratio).
-
Applications and Biological Significance
The 3-chloro-1-methyl-1H-pyrazole-4-carboxamide scaffold is a key component in a range of biologically active molecules, particularly in the agrochemical sector. Many commercial fungicides are N-substituted derivatives of this core structure.[4]
Antifungal Activity: Succinate Dehydrogenase Inhibition
The primary mechanism of action for many pyrazole carboxamide fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial respiratory chain.[5] This inhibition disrupts the production of ATP, leading to fungal cell death.
Caption: Inhibition of the mitochondrial respiratory chain by pyrazole carboxamide fungicides.
The N-substituent on the carboxamide group plays a crucial role in determining the spectrum of antifungal activity and the potency of the compound. The 3-chloro-1-methyl-pyrazole moiety is a key part of the molecule that binds to the SDH enzyme complex.
Other Potential Biological Activities
Beyond their use as fungicides, pyrazole derivatives have been investigated for a wide array of therapeutic applications, including:
-
Anti-inflammatory and Analgesic Effects [6]
-
Anticancer Activity [7]
-
Antimicrobial Properties [7]
-
Anticonvulsant and Antidepressant Activity [6]
The specific biological profile of 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide itself is not well-characterized, but its structure suggests it could serve as a valuable building block for creating libraries of compounds to screen for these and other biological activities.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Chloro-1-methyl-1H-pyrazole-4-carboxamide is not available, general laboratory safety precautions for handling related chemical compounds should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-1-methyl-1H-pyrazole-4-carboxamide represents a significant, albeit under-documented, chemical scaffold. Its synthesis is straightforward from its carboxylic acid precursor, and its structure is a key component of numerous commercially successful agrochemicals. While specific experimental data for this compound is limited, its predicted properties and the well-established biological activities of its derivatives highlight its potential as a valuable intermediate for the development of new fungicides and therapeutic agents. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this versatile chemical core.
References
-
Pharmaffiliates. 3-Chloro-1-methyl-1H-pyrazole-4-carboxylic Acid. [Link]
-
Jin, H., et al. (2019). N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities. Chemistry & Biodiversity. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
Gontijo, V. S., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]
-
Chemsrc. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
PubChem. Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Chemsrc. 3-CHLORO-1H-PYRAZOLE-4-CARBOXYLICACID. [Link]
-
MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]
-
Organic Syntheses. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. [Link]
-
Pharmacognosy Reviews. (2017). Current status of pyrazole and its biological activities. [Link]
-
ResearchGate. (2020). Synthesis and biological evaluation of novel pyrazole carboxamide with diarylamine-modified scaffold as potent antifungal agents. [Link]
- Google Patents. (2016).
-
ResearchGate. (2002). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]
-
European Patent Office. (2022). HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. [Link]
-
Atmiya University. (2021). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
SpectraBase. 1H-Pyrazole-4-carboxamide, 3-amino-. [Link]
-
ResearchGate. (2011). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents [patents.google.com]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
